3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one
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Overview
Description
3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C₁₆H₂₃NO₄S and a molecular weight of 325.42 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include an oxazolidinone ring and a benzenesulfonyl group attached to a heptyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with a benzenesulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(Benzenesulfonyl)hexyl]-1,3-oxazolidin-2-one
- 3-[1-(Benzenesulfonyl)octyl]-1,3-oxazolidin-2-one
- 3-[1-(Benzenesulfonyl)nonyl]-1,3-oxazolidin-2-one
Uniqueness
3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one is unique due to its specific heptyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with different alkyl chain lengths .
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-2-3-4-8-11-15(17-12-13-21-16(17)18)22(19,20)14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRXXECXVXILFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(N1CCOC1=O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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